3-Iodo-5-methylbenzamide
Description
3-Iodo-5-methylbenzamide is a halogenated benzamide derivative featuring an iodine atom at the 3-position and a methyl group at the 5-position of the benzene ring. Its molecular formula is C₈H₈INO, with a molecular weight of 273.07 g/mol.
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
3-iodo-5-methylbenzamide |
InChI |
InChI=1S/C8H8INO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
HUYUGGJPFVXTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylbenzamide typically involves the iodination of 5-methylbenzamide. One common method is the Sandmeyer reaction, where 5-methylbenzamide is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 3-Iodo-5-methylbenzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
3-Iodo-5-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The iodine atom and the amide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The structural and functional differences between 3-Iodo-5-methylbenzamide and analogous compounds are critical in understanding its unique properties. Below is a detailed comparison:
Structural and Functional Comparisons
Table 1: Key Features of 3-Iodo-5-methylbenzamide and Analogues
Substituent Effects
Iodine Position :
- The 3-iodo substitution in 3-Iodo-5-methylbenzamide allows optimal steric and electronic interactions with biological targets compared to 2-iodo analogues (e.g., 2-Iodo-5-methylbenzamide), which exhibit reduced target specificity .
- Iodine’s polarizability enhances binding affinity in enzyme inhibition, as seen in iodinated benzamides’ superior anticancer activity over brominated counterparts .
Methyl vs. Methoxy :
- The methyl group in 3-Iodo-5-methylbenzamide improves metabolic stability compared to the methoxy group in 3-Iodo-5-methoxybenzamide, which may undergo demethylation in vivo .
- Methoxy’s electron-donating nature increases solubility but reduces electrophilic reactivity, limiting its utility in coupling reactions .
Halogen Type :
- Bromine in 3-Bromo-5-methylbenzamide exhibits weaker binding to hydrophobic pockets compared to iodine, leading to diminished antimicrobial efficacy .
Research Implications
- Drug Design : The methyl group’s metabolic stability and iodine’s reactivity make 3-Iodo-5-methylbenzamide a promising scaffold for anticancer agents.
- Structure-Activity Relationships (SAR) : Substituent position (3 > 2 for iodine) and halogen type (I > Br) are critical for optimizing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
